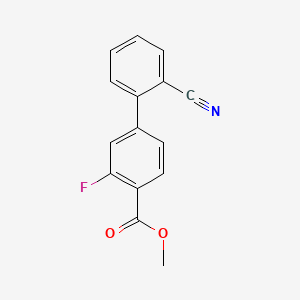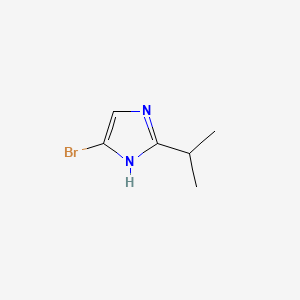![molecular formula C9H8N2O2 B568033 Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1256825-86-1](/img/structure/B568033.png)
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Übersicht
Beschreibung
“Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound with the empirical formula C9H8N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” can be represented by the SMILES stringCOC(=O)c1ccc2cc[nH]c2n1 . This indicates that the molecule contains a pyrrolopyridine core with a carboxylate functional group attached to the pyrrolo ring. Physical And Chemical Properties Analysis
“Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a solid substance . Its molecular weight is 176.17 . The compound’s InChI key is XNOPDFAJQROROS-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Application in Cancer Therapy
- Scientific Field : Oncology
- Summary of Application : Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application : The derivatives were synthesized and their inhibitory activity against FGFR was evaluated. Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
- Results or Outcomes : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application as Immunomodulators
- Scientific Field : Immunology
- Summary of Application : Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate derivatives have been developed as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
- Methods of Application : The derivatives were synthesized and their inhibitory activity against JAK3 was evaluated. Compound 14c was identified as a potent, moderately selective JAK3 inhibitor .
- Results or Outcomes : The immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
Application in Antiviral Therapy
- Scientific Field : Virology
- Summary of Application : Pyrrolopyrazine derivatives, which include Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate, have shown promising antiviral activities .
- Methods of Application : The derivatives were synthesized and their antiviral activity was evaluated. Specific experimental procedures and technical details are not provided in the summary .
Application in Antimicrobial Therapy
- Scientific Field : Microbiology
- Summary of Application : Pyridine-containing compounds, which include Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate, have been found to have potent antimicrobial activities .
- Methods of Application : The derivatives were synthesized and their antimicrobial activity was evaluated. Specific experimental procedures and technical details are not provided in the summary .
Application in Cell Cycle Regulation
- Scientific Field : Cell Biology
- Summary of Application : Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate derivatives have been found to regulate the cell cycle. Specifically, they have been shown to induce G1 cell cycle arrest .
- Methods of Application : The derivatives were synthesized and their effect on the cell cycle was evaluated. Specific experimental procedures and technical details are not provided in the summary .
- Results or Outcomes : The derivatives were found to induce G1 cell cycle arrest in human colorectal cancer carcinoma cells .
Application in Antidiabetic Therapy
- Scientific Field : Endocrinology
- Summary of Application : Pyridine-containing compounds, which include Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate, have been found to have potent antidiabetic activities .
- Methods of Application : The derivatives were synthesized and their antidiabetic activity was evaluated. Specific experimental procedures and technical details are not provided in the summary .
Safety And Hazards
Zukünftige Richtungen
Given the compound’s potent activities against FGFR1, 2, and 3 , and potential inhibitory activity toward JAKs , it represents an attractive strategy for cancer therapy. Future research could focus on further exploring its therapeutic potential and optimizing its synthesis for large-scale production.
Eigenschaften
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOPDFAJQROROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726825 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
CAS RN |
1256825-86-1 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

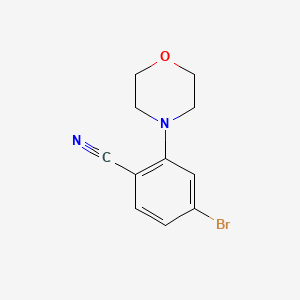
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B567951.png)
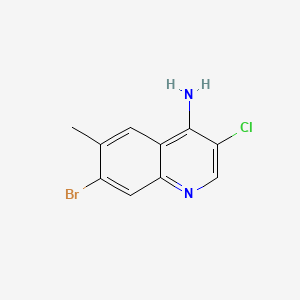
![5-Ethynylimidazo[1,2-a]pyridine](/img/structure/B567955.png)
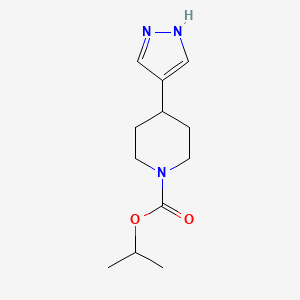
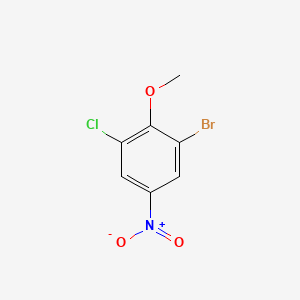


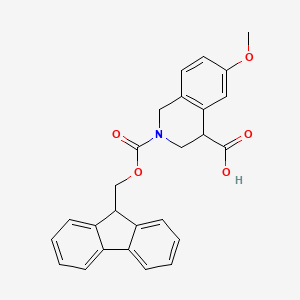
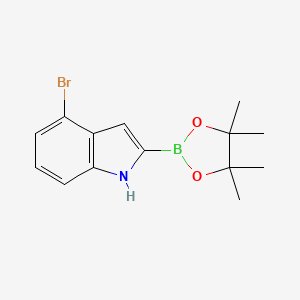
![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)
